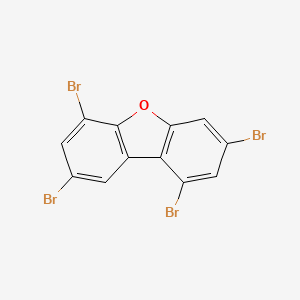

1,3,6,8-Tetrabromo-dibenzofuran

Description

Contextualization within Polybrominated Dibenzofurans (PBDFs) Research

Polybrominated dibenzofurans (PBDFs) are a class of brominated aromatic compounds that, along with polybrominated dibenzo-p-dioxins (PBDDs), are recognized as significant environmental contaminants. nih.gov They are not produced commercially but are formed as unintentional byproducts during the production and combustion of brominated flame retardants (BFRs). nih.gov PBDFs are structurally similar to their chlorinated counterparts, polychlorinated dibenzofurans (PCDFs), and share many of their toxicological properties. nih.gov

The basic structure of a dibenzofuran (B1670420) consists of two benzene (B151609) rings fused to a central furan (B31954) ring. wikipedia.org In PBDFs, one to eight hydrogen atoms on the benzene rings are substituted with bromine atoms. 1,3,6,8-Tetrabromo-dibenzofuran is a specific congener of PBDFs, meaning it has a precise arrangement of four bromine atoms on the dibenzofuran backbone. The numbering of the substitution positions is a critical aspect of PBDF nomenclature and plays a significant role in determining the compound's chemical properties and toxicological activity.

Research into PBDFs is often conducted in parallel with studies on PBDDs and other dioxin-like compounds due to their frequent co-occurrence in environmental samples and their similar mechanisms of toxicity. nih.gov The analysis of PBDFs can be challenging due to the presence of interfering compounds like polybrominated diphenyl ethers (PBDEs), another class of BFRs. researchgate.net

Significance of this compound and its Congeners in Environmental and Toxicological Sciences

The significance of this compound and its congeners in environmental and toxicological sciences stems from their persistence, bioaccumulation, and potential for toxicity. researchgate.net Like other halogenated aromatic hydrocarbons, PBDFs are lipophilic, meaning they tend to accumulate in the fatty tissues of organisms, leading to biomagnification in the food chain. nih.gov

The formation of PBDFs, including the 1,3,6,8-tetrabromo congener, can occur through various pathways. One notable route is the photolytic degradation of PBDEs, where sunlight can induce the cyclization of PBDEs to form PBDFs. acs.org They are also formed during the thermal degradation of BFRs, such as in accidental fires or during the recycling of plastics containing these flame retardants. inchem.org Studies have shown that specific hydroxylated PBDEs can be transformed into PBDFs through oxidation by metal oxides found in soil. nih.gov

From a toxicological standpoint, many of the adverse effects of PBDFs are mediated through the aryl hydrocarbon receptor (AhR), a protein involved in regulating gene expression. nih.gov Binding of a PBDF congener to the AhR can trigger a cascade of events leading to a range of toxic responses. The toxicity of individual PBDF congeners is often compared to that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most potent dioxin, using a system of Toxic Equivalency Factors (TEFs). nih.gov While specific TEF values for all PBDF congeners are still under investigation, the structural similarity to their chlorinated analogs suggests comparable potencies for many. nih.gov

Current Research Landscape and Future Directions for Polybrominated Dibenzofurans

The current research landscape for PBDFs is focused on several key areas. A primary objective is to improve the analytical methods for detecting and quantifying individual PBDF congeners in various environmental matrices, including air, water, soil, and biological tissues. researchgate.netresearchgate.net This is crucial for accurately assessing human and environmental exposure.

Another significant area of research is the investigation of the formation mechanisms of PBDFs. researchgate.net Understanding how these compounds are formed from precursors like PBDEs under different conditions is essential for developing strategies to minimize their unintentional production. researchgate.net For instance, research has explored the role of hydrogen donors in controlling the formation of PBDFs during the photolysis of PBDEs. acs.org

Toxicological research continues to elucidate the congener-specific effects of PBDFs and to refine the TEF values. nih.gov This involves in vitro and in vivo studies to understand the mechanisms of action and the dose-response relationships for various toxic endpoints. nih.gov

Future research will likely focus on several emerging topics. There is a need for more comprehensive data on the occurrence of a wider range of PBDF congeners in the environment and in human populations. nih.gov Further investigation into the metabolism and toxicokinetics of PBDFs is also required to better understand their fate within organisms. nih.gov Additionally, research into the combined effects of exposure to complex mixtures of PBDFs and other persistent organic pollutants is a critical area for future studies. As the use of various BFRs changes globally, monitoring the corresponding shifts in PBDF congener profiles in the environment will be an ongoing necessity.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₄Br₄O |

| Appearance | Likely a solid, based on related compounds ontosight.aichemicalbook.comwikipedia.org |

| Solubility | Expected to be sparingly soluble in water and soluble in organic solvents wikipedia.orgontosight.ai |

Structure

3D Structure

Properties

CAS No. |

617707-77-4 |

|---|---|

Molecular Formula |

C12H4Br4O |

Molecular Weight |

483.77 g/mol |

IUPAC Name |

1,3,6,8-tetrabromodibenzofuran |

InChI |

InChI=1S/C12H4Br4O/c13-5-1-7-11-8(15)2-6(14)4-10(11)17-12(7)9(16)3-5/h1-4H |

InChI Key |

YWOWMNYICWCZAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C3=C(O2)C=C(C=C3Br)Br)Br)Br |

Origin of Product |

United States |

Environmental Occurrence, Transport, and Transformation of 1,3,6,8 Tetrabromo Dibenzofuran

Distribution in Abiotic Environmental Compartments

Atmospheric Distribution and Long-Range Transport Phenomena of Polybrominated Dibenzofurans

Polybrominated dibenzofurans (PBDFs) are released into the atmosphere from various sources, including industrial emissions, waste incineration, and the degradation of consumer products containing brominated flame retardants. inchem.orgosti.gov Once in the atmosphere, these compounds can exist in both the gas phase and adsorbed to particulate matter. aaqr.orgacs.org This association with airborne particles is a key factor in their long-range transport. acs.orgnih.govacs.org

Atmospheric currents can carry these particles over vast distances, leading to the deposition of PBDFs in remote regions far from their original sources. nih.govmdpi.com For instance, higher concentrations of certain dioxins have been detected in the central Canadian Arctic, with evidence suggesting trans-polar atmospheric movement from industrial regions in Eurasia as the transport mechanism. nih.gov Similarly, long-range transport events, such as those associated with biomass burning, have been shown to significantly contribute to atmospheric levels of related halogenated compounds in remote locations. mdpi.com The ratio of polychlorinated dibenzodioxins (PCDDs) to polychlorinated dibenzofurans (PCDFs) in the atmosphere can indicate the influence of long-range transport, with a higher proportion of furans often observed in transported air masses. mdpi.com

The physical and chemical properties of individual PBDF congeners, such as their vapor pressure and stability, influence their partitioning between the gas and particle phases and thus their transport potential. While specific transport data for 1,3,6,8-tetrabromodibenzofuran is limited, its structure as a tetrabrominated congener suggests it is susceptible to the same atmospheric transport phenomena as other PBDFs.

Occurrence and Partitioning in Aquatic Environments (Water, Sediments, Sewage Sludge, Stormwater, Fire Extinguishing Water)

Due to their hydrophobic nature, PBDFs have a strong tendency to partition from the water column and adsorb to organic matter in sediments and suspended solids. ospar.org Consequently, while concentrations in the dissolved phase of water are often low or below detection limits, sediments and sewage sludge can act as significant sinks and reservoirs for these compounds. nih.govinchem.orgospar.org

PBDFs enter aquatic systems through various pathways, including atmospheric deposition, runoff from contaminated land, and discharges from wastewater treatment plants and industrial facilities. nih.govnih.gov Studies have consistently detected PBDFs in aquatic environments globally. nih.gov For example, high levels of related polybrominated and polychlorinated compounds have been found in fish from coastal areas of the Baltic Sea. nih.gov

Sewage sludge, in particular, has been identified as a matrix containing significant quantities of PBDFs, reflecting the compounds' presence in household and industrial waste streams that are processed by wastewater treatment facilities. nih.gov The partitioning behavior of PBDFs means that they are concentrated in the solid fractions of wastewater, leading to their accumulation in sludge. Land application of sewage sludge can then transfer these contaminants to terrestrial environments.

| Environmental Matrix | Typical Findings for PBDFs | Reference |

| Water Column | Generally low to non-detectable levels due to hydrophobicity. | nih.gov |

| Sediments | Act as a major sink, with PBDFs binding strongly to organic carbon. | ospar.orgnih.gov |

| Sewage Sludge | Significant concentrations detected, acting as a reservoir for these compounds. | nih.govinchem.org |

Presence in Terrestrial Environments (Soil, House Dust, Fly Ash, Industrial Complex Soils)

Terrestrial environments are significant repositories for PBDFs, including 1,3,6,8-tetrabromodibenzofuran. inchem.org Sources of contamination include atmospheric deposition, the use of contaminated sewage sludge as fertilizer, and emissions from industrial activities and waste incineration. scispace.comnih.gov

Fly Ash: Fly ash from municipal solid waste incinerators is a well-documented source of PBDFs. osti.govscispace.com These compounds are formed during the combustion process and become concentrated in the ash. While modern incinerators have emission controls, the disposal of fly ash in landfills can be a potential source of environmental contamination if not properly managed. nih.gov Studies have shown that bottom ash can also contain high levels of PBDFs, indicating that the compounds in waste feeds may not be completely destroyed during incineration. osti.gov

House Dust: Indoor environments can have notable concentrations of PBDFs, often exceeding outdoor levels. aaqr.org These compounds are released from a variety of consumer products that contain brominated flame retardants, such as electronics, furniture, and textiles. nih.gov Over time, these chemicals migrate from the products and accumulate in house dust, which can then be a source of human exposure. Significant quantities of 2,3,7,8-substituted PBDDs and PBDFs have been measured in house dust samples. nih.gov

Soil: PBDFs are found in soils, particularly in industrial areas and locations that have received applications of sewage sludge. inchem.orgscispace.com Their persistence and low mobility in soil mean they can remain in the upper soil layers for long periods. Landfill sites for solidified fly ash have been shown to have elevated PCDD/F contents in the surrounding soil, indicating potential for contamination from these waste management facilities. nih.gov

| Terrestrial Matrix | Key Findings on PBDF Distribution | Reference |

| Fly Ash | Significant source from municipal waste incinerators. | osti.govscispace.com |

| House Dust | Accumulation from consumer products containing BFRs. | nih.govaaqr.org |

| Soil | Found in industrial soils and areas with sewage sludge application. | inchem.orgnih.gov |

Occurrence and Bioaccumulation in Biotic Systems

Detection in Wild Animals (e.g., Marine Mammals, Fish, Aquatic Organisms)

The persistence and lipophilic ("fat-loving") nature of PBDFs lead to their accumulation in the fatty tissues of living organisms. nih.gov As a result, they have been detected in a wide range of wildlife across various trophic levels and geographic locations. nih.govdiva-portal.org

High levels of PBDFs and related compounds have been documented in fish from contaminated areas like the Baltic Sea. nih.govdiva-portal.org The widespread occurrence of these compounds in the aquatic environment has also led to their detection in seafood intended for human consumption. nih.gov Studies on freshwater food webs have shown that polybrominated compounds can be found in various aquatic organisms, from zooplankton and invertebrates to different species of fish. nih.gov

Marine mammals, being at the top of many aquatic food chains, can accumulate high concentrations of persistent organic pollutants. For example, related polychlorinated dioxins and furans have been detected in the blubber of ringed seals and fat of polar bears in the Canadian Arctic, demonstrating the reach of these contaminants into remote ecosystems and their biomagnification potential. nih.gov

Bioaccumulation and Biota Retention Mechanisms of Polybrominated Dibenzofurans

Bioaccumulation refers to the process by which a contaminant is taken up by an organism from the environment, both through direct contact and through the consumption of contaminated food. For PBDFs, uptake from the diet is a primary pathway in many species. nih.govdiva-portal.org The extent to which a PBDF congener is retained in an organism's body is largely determined by its chemical structure and the organism's ability to metabolize and excrete it. nih.govresearchgate.net

The substitution pattern of bromine atoms on the dibenzofuran (B1670420) molecule is a critical factor for biological persistence. nih.gov Congeners with bromine atoms at the 2, 3, 7, and 8 lateral positions are particularly resistant to metabolic breakdown and are therefore retained more effectively in tissues. nih.govdiva-portal.org In contrast, non-laterally substituted congeners are often more rapidly metabolized and eliminated. nih.govdiva-portal.org Studies in mice have confirmed that substitution at all 2,3,7,8 positions is important for the retention and metabolic stability of PBDFs. nih.govresearchgate.net

The half-lives of PBDFs in biota are generally shorter than those of polychlorinated biphenyls (PCBs) but can be comparable to their chlorinated dioxin and furan (B31954) counterparts (PCDD/Fs). nih.gov However, the slow elimination of certain 2,3,7,8-substituted PBDFs suggests they can be highly persistent in animal tissues. nih.gov The process of biomagnification, where the concentration of a contaminant increases at successively higher levels in a food web, is also a concern for persistent PBDFs. mdpi.comresearchgate.net

The biota-to-sediment accumulation factor (BSAF) is a parameter used to describe the bioaccumulation of sediment-associated contaminants in organisms. nih.govepa.gov It relates the lipid-normalized concentration of a chemical in an organism to its organic carbon-normalized concentration in the sediment. BSAF values greater than 1 suggest that the chemical is biomagnifying. mdpi.com For PBDEs, BSAF values have been observed in the range of 0.5 to 2.6, with deviations from expected values sometimes attributed to in vivo metabolism. nih.gov

Environmental Transformation and Degradation Pathways

The persistence of 1,3,6,8-Tetrabromo-dibenzofuran and other polybrominated dibenzofurans (PBDFs) in the environment is determined by their resistance to various transformation and degradation processes. These processes include photodegradation, microbial degradation, and thermolytic degradation.

Photodegradation Kinetics and Mechanisms of Polybrominated Dibenzofurans in Various Matrices

Photodegradation, or the breakdown of compounds by light, is a significant environmental degradation pathway for many organic pollutants, including PBDFs. researchgate.net The kinetics and mechanisms of these reactions are influenced by factors such as the chemical structure of the compound, the presence of sensitizers, and the environmental matrix. nih.govcsbsju.edu

Studies have shown that photolysis is a key degradation mechanism for dioxin-like compounds in water, air, soils, and sediments. researchgate.net The process often involves the cleavage of carbon-bromine (C-Br) or carbon-oxygen (C-O) bonds. researchgate.net

The photodegradation of PBDEs, which are precursors to PBDFs, has been studied extensively. acs.orgnih.govacs.org During photolysis, the dissociation of an ortho C-Br bond can generate an aryl radical. acs.orgnih.gov This radical can then undergo intramolecular cyclization to form a PBDF or react with a hydrogen donor to form a less brominated PBDE. acs.orgnih.gov The presence of hydrogen donors, such as organic solvents and water, can influence the competition between these two pathways. acs.orgnih.gov Water has been found to be a significant factor in promoting the formation of PBDFs. acs.orgnih.gov

The kinetics of photodegradation often follow a pseudo-first-order model. nih.govnih.gov The rate of degradation is influenced by the wavelength of light, with shorter wavelengths generally leading to faster degradation. nih.gov For example, a study on new brominated flame retardants (NBFRs) found that the degradation rate under UV light (180-400 nm) was significantly higher than under visible light (400-700 nm). nih.gov

In natural waters, the presence of dissolved organic matter can act as a sensitizer, enhancing the rate of photodegradation. csbsju.edu For example, the photodegradation of 2,3,7,8-tetrachlorodibenzofuran (B131793) (T4CDF) and 2,3,4,7,8-pentachlorodibenzofuran (B44125) (P5CDF) was found to be significantly faster in lake water compared to distilled water/acetonitrile solutions. csbsju.edu

The primary photodegradation pathway for halogenated dibenzofurans is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. csbsju.edu However, other mechanisms such as C-O bond cleavage and hydroxylation also play a role in the photolytic transformation of these compounds in natural water. csbsju.edu

Table 2: Photodegradation of Halogenated Dibenzofurans

| Compound | Matrix | Key Finding |

|---|---|---|

| PBDEs | Various Solutions | Photolysis can lead to the formation of PBDFs through intramolecular cyclization. The presence of hydrogen donors influences this process. acs.orgnih.gov |

| NBFRs | n-hexane | Photodegradation follows pseudo-first-order kinetics and is faster at shorter wavelengths. nih.gov |

| T4CDF and P5CDF | Lake Water | Degradation is enhanced in the presence of natural sensitizers. Reductive dechlorination is a major degradation pathway. csbsju.edu |

| Dibenzofuran | Lake Water | Photolysis can lead to C-O cleavage and the formation of hydroxylated biphenyls. csbsju.edu |

Microbial Degradation of Dibenzofuran and Brominated Analogs

Microbial degradation is a crucial process in the natural attenuation of many organic pollutants. Several bacterial strains have been identified that can degrade dibenzofuran and its halogenated derivatives.

The bacterium Staphylococcus auriculans DBF63, isolated from soil, can utilize dibenzofuran as its sole source of carbon and energy. nih.govnih.gov The proposed degradation pathway involves the accumulation of salicylic (B10762653) acid and gentisic acid. nih.govnih.gov This strain was also shown to oxidize dibenzo-p-dioxin (B167043). nih.govnih.gov

Sphingomonas sp. strain RW1 is another well-studied bacterium capable of degrading dibenzofuran and several of its chlorinated derivatives. ethz.chresearchgate.net This strain can degrade mono- and dichlorinated dibenzofurans to their corresponding chlorinated salicylates. researchgate.net The initial step in the degradation of dibenzofuran by this and other bacteria is typically an angular dioxygenase attack, which introduces two hydroxyl groups to the aromatic ring adjacent to the ether bridge. ethz.chnih.gov

Another Sphingomonas species, strain XLDN2-5, isolated from petroleum-contaminated soil, can utilize carbazole (B46965) as a growth substrate and cometabolically degrade dibenzofuran. nih.gov The degradation of dibenzofuran by this strain proceeds through an angular dioxygenation pathway to produce 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienic acid and subsequently salicylic acid. nih.gov

While much of the research has focused on chlorinated analogs, the principles of microbial degradation are applicable to brominated dibenzofurans. The ability of microorganisms to degrade these compounds depends on the presence of appropriate enzymes and favorable environmental conditions. For instance, a study on the degradation of dibenzofuran by a bacterial community in landfill leachate found that the optimal conditions were a concentration of 15 mg/L, a temperature of 30°C, and a pH of 7. upm.edu.my

The degradation of brominated organic compounds has also been demonstrated by microbial consortia. A four-strain consortium isolated from contaminated groundwater was able to degrade tribromo-neopentyl alcohol (TBNPA) and dibromo neopentyl glycol (DBNPG) under aerobic conditions, likely through a monooxygenase mechanism. mdpi.com

Table 3: Microbial Degradation of Dibenzofuran and its Analogs

| Microorganism | Substrate(s) | Key Degradation Products |

|---|---|---|

| Staphylococcus auriculans DBF63 | Dibenzofuran | Salicylic acid, Gentisic acid nih.govnih.gov |

| Sphingomonas sp. strain RW1 | Dibenzofuran, Chlorinated Dibenzofurans | Chlorinated Salicylates researchgate.net |

| Sphingomonas sp. strain XLDN2-5 | Dibenzofuran (cometabolically) | 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienic acid, Salicylic acid nih.gov |

| Bacterial Community | Dibenzofuran | - upm.edu.my |

| Four-strain microbial consortium | TBNPA, DBNPG | - mdpi.com |

Thermolytic Degradation Processes of Polybrominated Dibenzofurans in the Environment

Thermal degradation is a significant transformation pathway for polybrominated dibenzofurans (PBDFs), particularly in environments subjected to high temperatures such as municipal waste incineration and uncontrolled burning. cdu.edu.aumurdoch.edu.au PBDFs can be formed as byproducts during the thermal degradation of polybrominated diphenyl ether (PBDE) flame retardants. osti.gov

The thermolysis of technical PBDE mixtures at temperatures between 510-630°C has been shown to produce a range of mono- to octabrominated PBDFs and polybrominated dibenzo-p-dioxins (PBDDs) with total yields of up to 10%. osti.gov The formation of PBDFs from PBDEs is energetically more favorable than the formation of PBDDs. researchgate.net

The conditions of thermal degradation, such as temperature and the presence of other materials, can influence the products formed. For example, the incineration of waste printed circuit boards can lead to the formation of both PBDD/Fs and PCDD/Fs, with the maximum formation rate occurring between 250 and 400°C. acs.org The presence of a copper catalyst can significantly increase the yields of these compounds and lower the optimal formation temperature. acs.org

Studies on the thermal decomposition of brominated flame retardants (BFRs) have shown that these compounds can degrade to form brominated products of incomplete combustion (BPICs), including brominated benzenes and phenols, which are precursors to PBDD/Fs. cdu.edu.aumurdoch.edu.au The co-combustion of BFR-containing materials with chlorine sources, such as PVC, can result in the formation of mixed halogenated dibenzo-p-dioxins and dibenzofurans. cdu.edu.aumurdoch.edu.au

The polymer matrix in which BFRs are incorporated also affects the formation of PBDD/Fs during thermal treatment. researchgate.net For instance, the co-pyrolysis of polystyrene with PBDEs can lead to the formation of dioxins at lower temperatures (350-400°C) than the pyrolysis of pure PBDEs (>600°C). researchgate.net

Other Environmental Transformation Mechanisms of Polybrominated Dibenzofurans (e.g., C-O cleavage, hydroxylation)

Besides photodegradation and microbial degradation, other transformation mechanisms can contribute to the environmental fate of polybrominated dibenzofurans (PBDFs). These include cleavage of the carbon-oxygen (C-O) ether bond and hydroxylation.

As mentioned in the photodegradation section, C-O cleavage has been identified as a photolytic transformation pathway for PCDFs in natural water. csbsju.edu The photolysis of the parent dibenzofuran molecule in lake water can lead to the formation of 2,2'-dihydroxybiphenyl, indicating the cleavage of the ether linkage. csbsju.edu

Hydroxylation, the addition of a hydroxyl (-OH) group, is another transformation pathway. Hydroxylated metabolites of dibenzofurans have been observed in studies of both photodegradation and microbial degradation. For example, the photolysis of 2,3,4,7,8-P5CDF in lake water produced a polar photoproduct that was tentatively identified as a hydroxylated, completely dechlorinated compound. csbsju.edu

In the context of microbial degradation, the bacterium Staphylococcus auriculans DBF63 produces hydroxylated intermediates during the degradation of fluorene, a compound structurally related to dibenzofuran. nih.govnih.gov Similarly, the cometabolic degradation of dibenzofuran by Sphingomonas sp. strain XLDN2-5 involves the formation of a hydroxylated intermediate. nih.gov

These transformation processes can alter the properties of PBDFs, potentially affecting their toxicity, persistence, and bioavailability. The formation of hydroxylated derivatives is of particular interest as these metabolites can sometimes be more biologically active than the parent compounds.

Analytical Methodologies for 1,3,6,8 Tetrabromo Dibenzofuran and Congeners

Advanced Sample Preparation Techniques for Polybrominated Dibenzofuran (B1670420) Analysis

Effective sample preparation is a critical step in the analysis of PBDFs, aimed at extracting the target analytes from the sample matrix, removing interfering substances, and concentrating the extract to levels suitable for instrumental detection. oapen.org The choice of technique is largely dependent on the physicochemical properties of the analytes and the complexity of the sample matrix. conicet.gov.ar

Due to the low polarity of PBDFs, organic solvents are essential for their extraction from various matrices. conicet.gov.ar Several modern extraction techniques have been developed to improve efficiency, reduce solvent consumption, and accelerate the process compared to traditional methods like Soxhlet extraction. conicet.gov.arthermofisher.comsciex.com

Commonly employed techniques include:

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses high pressure and temperature to enhance extraction efficiency and speed. It is widely used for solid and semi-solid samples like sediments, sludge, and biological tissues. conicet.gov.ar

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvents, accelerating the extraction process. It significantly reduces solvent consumption and can be applied to matrices like sewage sludge and biological tissues. conicet.gov.arnih.gov

Ultrasound-Assisted Extraction (UAE): This method employs ultrasonic waves to create cavitation, enhancing solvent penetration into the sample matrix. It is a versatile technique applicable to various sample types. conicet.gov.ar

Solid-Phase Extraction (SPE): SPE is particularly effective for aqueous samples like wastewater. accesson.kr A disk-type SPE system can be used to extract PBDFs from large volumes of water, achieving low detection limits. accesson.kr

Table 1: Comparison of Modern Extraction Techniques for PBDF Analysis

| Extraction Technique | Principle | Typical Matrices | Advantages | Reference |

|---|---|---|---|---|

| Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) | Uses high temperature and pressure to increase extraction efficiency. | Sediment, sludge, soil, biological tissues. | Fast, automated, reduced solvent use compared to Soxhlet. | conicet.gov.ar |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats solvents to accelerate extraction. | Sewage sludge, fish tissue, adipose tissue. | Fast, significantly reduced solvent consumption. | conicet.gov.arnih.gov |

| Ultrasound-Assisted Extraction (UAE) | High-frequency sound waves enhance solvent penetration. | Diverse environmental and biological samples. | Simple equipment, can process multiple samples simultaneously. | conicet.gov.ar |

| Solid-Phase Extraction (SPE) | Analytes are partitioned onto a solid sorbent from a liquid phase. | Wastewater, river water. | Efficient for large volume aqueous samples, high recovery, low detection limits. | accesson.kr |

Following extraction, the sample extract contains not only PBDFs but also a wide range of other co-extracted compounds that can interfere with analysis. A multi-step clean-up procedure is therefore essential to purify the extract. nih.govnih.gov These procedures often involve column chromatography with various adsorbents to separate analytes based on their polarity and planarity. chromatographyonline.comresearchgate.net

Key clean-up and fractionation steps include:

Acid Treatment: Concentrated sulfuric acid is often used to remove lipids and other oxidizable substances from the extract. researchgate.net

Multi-layer Silica (B1680970) Gel Column: This column typically contains layers of neutral, acidic, and basic silica gel to remove different classes of interfering compounds. researchgate.netnih.gov

Alumina (B75360) Column: Basic alumina is used to further purify the extracts by removing components like chlorobenzenes. chromatographyonline.com

Florisil Column: Florisil (a magnesium-silica gel) is used to separate PBDFs from other compounds. researchgate.netnih.govresearchgate.net

Activated Carbon Column: This is a crucial step for separating planar molecules like PBDFs from non-planar compounds such as polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs). chromatographyonline.comresearchgate.net The planar PBDFs are retained on the carbon, while non-planar compounds are eluted. The PBDF fraction is then collected by back-flushing the column with a strong solvent like toluene. chromatographyonline.com

A semi-automated clean-up method can process multiple samples in parallel, offering an efficient alternative to fully manual or automated systems. chromatographyonline.com This approach has demonstrated good recoveries for PBDFs and related compounds from complex matrices like soil and fish. chromatographyonline.com

Table 2: Common Adsorbents for PBDF Clean-up and Fractionation

| Adsorbent | Purpose in Clean-up/Fractionation | Reference |

|---|---|---|

| Multi-layer Silica Gel | Removes various classes of interfering compounds based on polarity. | researchgate.netnih.gov |

| Alumina | Removes chlorinated components and other impurities. | chromatographyonline.com |

| Florisil | Separates target analytes from interfering substances. | researchgate.netnih.govresearchgate.net |

| Activated Carbon | Separates planar molecules (e.g., PBDFs) from non-planar molecules (e.g., many PCBs and PBDEs). | chromatographyonline.comresearchgate.net |

Chromatographic and Spectrometric Quantification of 1,3,6,8-Tetrabromo-dibenzofuran

The instrumental analysis of PBDFs requires highly selective and sensitive techniques to distinguish between different congeners and quantify them at trace concentrations.

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for the analysis of PBDFs and their chlorinated counterparts. nih.govnih.gov This technique offers the high selectivity and sensitivity needed to resolve and detect the 2,3,7,8-substituted congeners, which are of primary toxicological concern. well-labs.comepa.gov

Analytical methods are often based on isotope dilution, where isotopically labeled internal standards are added to the sample before extraction. well-labs.comepa.gov This approach allows for accurate quantification by correcting for analyte losses during sample preparation and analysis. The analysis is performed in the selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect specific characteristic ions for each congener and its labeled analog. well-labs.com

Commonly used capillary columns for PBDF analysis include those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, which provides good separation for these compounds. thermofisher.comresearchgate.net Electron impact (EI) is the typical ionization mode used. thermofisher.comfms-inc.com

Table 3: Typical GC-HRMS Parameters for PBDF Analysis

| Parameter | Typical Setting/Value | Reference |

|---|---|---|

| Instrument | High-Resolution Gas Chromatograph coupled to a High-Resolution Mass Spectrometer | well-labs.comnih.gov |

| GC Column | 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms) | thermofisher.comresearchgate.net |

| Ionization Mode | Electron Impact (EI) | thermofisher.comfms-inc.com |

| Quantification | Isotope Dilution using 13C-labeled standards | well-labs.comepa.gov |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) | well-labs.com |

Higher brominated PBDFs and PBDDs are known to be thermolabile, meaning they can degrade at the high temperatures used in conventional GC injectors. thermofisher.com The use of a Programmed Temperature Vaporizing (PTV) injector can mitigate this issue. thermofisher.comvscht.cz

A PTV injector works by introducing the sample into a cold injector liner. shimadzu.eu The temperature is then ramped up in a controlled manner. This allows the solvent to be vented off at a low temperature before the analytes are vaporized and transferred to the GC column at a higher temperature. shimadzu.euresearchgate.net This process reduces the thermal stress on the analytes, improving recoveries of thermolabile compounds like octabromodibenzofuran and octabromodibenzodioxin. thermofisher.com Key parameters such as initial inlet temperature, vent flow rate, and final inlet temperature must be optimized to minimize analyte loss and achieve high responses. nih.gov

Table 4: PTV Injector Advantages for Thermolabile PBDFs

| Feature | Description | Benefit for PBDF Analysis | Reference |

|---|---|---|---|

| Cold Injection | The sample is injected into a cold liner. | Minimizes on-injector degradation of thermally sensitive compounds. | shimadzu.eu |

| Programmed Heating | The injector temperature is ramped up in a controlled manner. | Allows for solvent venting before analyte transfer, reducing thermal stress. | thermofisher.comshimadzu.eu |

| Large Volume Injection | Allows for the injection of larger sample volumes after solvent venting. | Enhances detection and improves sensitivity for trace-level analysis. | researchgate.netnih.gov |

While GC-HRMS is the predominant technique for PBDFs, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a valuable alternative, particularly for higher brominated congeners that are prone to thermal degradation in GC systems. sciex.com LC-MS/MS avoids the high temperatures of the GC inlet and column.

LC-MS/MS is especially useful for the simultaneous analysis of PBDFs and their hydroxylated metabolites (OH-PBDFs). nih.gov However, a key challenge is that the ionization efficiency for neutral compounds like PBDFs is often lower in common LC-MS interfaces compared to their hydroxylated counterparts. nih.gov Atmospheric Pressure Photoionization (APPI) has shown promise as an ion source for PBDFs, providing acceptable detection limits for many congeners in matrices like indoor dust and biological material. sciex.com Despite its advantages for thermolabile compounds, LC-MS/MS generally has higher detection limits for PBDFs compared to GC-HRMS. nih.gov Therefore, GC-MS/MS or GC-HRMS often remains the preferred method for ultra-trace quantification of these compounds in complex matrices. shimadzu.comwaters.com

Isotope Dilution Methods for Accurate Quantification and Inter-laboratory Comparisons

Isotope dilution mass spectrometry (IDMS) stands as a primary method for the accurate quantification of polyhalogenated aromatic hydrocarbons like PBDFs. researchgate.net This technique involves spiking a sample with a known amount of an isotopically labeled analog of the target analyte—for example, a ¹³C₁₂-labeled version of a PBDD/F congener. ipen.org The labeled compound serves as an internal standard, allowing for the correction of analyte losses during sample preparation and analysis. itrcweb.org This approach significantly improves the accuracy and precision of the measurements, particularly at the low concentrations often found in environmental and biological samples. duq.edu

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the standard instrumental technique for these analyses. well-labs.com The method provides the necessary selectivity and sensitivity to detect and quantify specific congeners, including 2,3,7,8-substituted PBDFs, at parts-per-quadrillion (pg/L) levels. well-labs.comepa.gov For instance, the method detection limit for 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), a related compound, has been determined to be as low as 4.4 pg/L. well-labs.comepa.gov

Inter-laboratory comparisons are crucial for ensuring the quality and comparability of data generated by different analytical facilities. matec-conferences.org These studies involve analyzing "blind" duplicate samples at multiple laboratories to assess the reproducibility and accuracy of the methods used. nih.gov Successful inter-laboratory studies, demonstrating a high correlation of results between participating labs, validate the analytical methods and provide confidence in the reported data. nih.gov For example, a comparison involving 466 duplicate serum samples analyzed for polybrominated biphenyls (PBBs) showed a correlation coefficient of 0.9983, indicating excellent agreement between the laboratories. nih.gov

Table 1: Key Aspects of Isotope Dilution HRGC/HRMS for PBDF Analysis

| Feature | Description | Reference |

| Principle | Addition of a known amount of an isotopically labeled internal standard to the sample before analysis. | itrcweb.org |

| Instrumentation | High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS). | well-labs.com |

| Advantage | Corrects for analyte loss during sample preparation and analysis, leading to high accuracy and precision. | duq.edu |

| Application | Determination of tetra- through octa-chlorinated and brominated dioxins and furans in various matrices. | well-labs.comepa.gov |

| Quality Control | Inter-laboratory comparisons to ensure data reliability and comparability. | matec-conferences.orgnih.gov |

Bioanalytical Approaches for Dioxin-like Activity Assessment

Effect-based bioassays, such as the Dioxin-Responsive Chemically Activated Luciferase Expression (DR CALUX®) assay, are valuable tools for screening and assessing the total dioxin-like activity of environmental samples. vu.nlnih.govnih.gov This in vitro bioassay utilizes genetically modified rat or human cell lines that produce luciferase, a light-emitting enzyme, in response to the activation of the aryl hydrocarbon receptor (AhR) by dioxin-like compounds. biodetectionsystems.comrsc.org The amount of light produced is proportional to the total toxic equivalency (TEQ) of the sample, providing an integrated measure of the combined effect of all AhR-activating compounds present. biodetectionsystems.com

The DR CALUX® bioassay is highly sensitive and reproducible, capable of detecting dioxin-like activity at very low levels. nih.govrsc.org It has been successfully applied to various matrices, including sediments, food, and consumer products, to screen for the presence of dioxins and dioxin-like compounds, including PBDFs. vu.nlnih.govnih.gov For instance, it has been used to detect high levels of PBDD/Fs and dioxin-like activity in plastic toys. vu.nl

Integrating bioassays with traditional targeted chemical analysis provides a powerful strategy for identifying emerging contaminants and understanding the sources of toxicity in complex mixtures. nih.govnih.gov Bioassays can screen a large number of samples to identify those with significant biological activity, which can then be prioritized for detailed chemical analysis. nih.gov This approach helps to focus analytical resources on the most relevant samples and can lead to the identification of previously unknown or unmonitored bioactive compounds. nih.gov

Challenges and Considerations in Polybrominated Dibenzofuran Analysis

The analysis of PBDFs is not without its difficulties. The complexity of environmental samples and the chemical properties of these compounds present several analytical challenges.

Environmental samples, such as soil, sediment, and biological tissues, are inherently complex matrices containing a multitude of organic and inorganic compounds. nih.gov These co-extracted substances can interfere with the analysis of PBDFs, potentially leading to inaccurate quantification. nih.gov For example, polychlorinated biphenyls (PCBs) and other halogenated aromatic hydrocarbons can co-elute with PBDFs during chromatographic separation, making it difficult to distinguish between them. researchgate.net Extensive sample cleanup procedures are therefore essential to remove these interfering substances before instrumental analysis. rsc.orgnih.gov

The analysis of PBDFs is further complicated by the chemical properties of certain congeners. Higher brominated congeners are generally less volatile and more prone to degradation at high temperatures, which can lead to losses during gas chromatographic analysis. nih.gov Conversely, lower brominated congeners can be more volatile and may be lost during sample preparation and concentration steps. researchgate.net Analytical methods must be carefully optimized to ensure the efficient extraction and recovery of the full range of PBDF congeners, from the lower to the higher brominated forms. This includes managing the trade-off between the conditions needed for the analysis of less stable congeners and those required for the higher brominated ones. The weaker carbon-bromine bond compared to the carbon-chlorine bond can also contribute to the lability of these compounds during analysis. nih.govnih.gov

Toxicological Implications and Mechanistic Studies of 1,3,6,8 Tetrabromo Dibenzofuran

Aryl Hydrocarbon Receptor (AhR) Mediated Mechanisms of Action

The interaction with the AhR is a primary determinant of the "dioxin-like" toxicity of many halogenated aromatic hydrocarbons. This receptor is a ligand-activated transcription factor that regulates the expression of a wide array of genes.

Upon entering the nucleus, the ligand-bound AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex is then capable of binding to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby initiating their transcription. mdpi.comresearchgate.net

The binding of the AhR-ARNT complex to XREs leads to the increased expression of a battery of genes, most notably those encoding for cytochrome P450 enzymes such as CYP1A1 and CYP1B1. researchgate.net The induction of these enzymes is a hallmark of AhR activation by dioxin-like compounds. These enzymes are involved in the metabolism of xenobiotics; however, their sustained induction can also lead to the production of reactive oxygen species and contribute to toxic effects such as oxidative DNA damage. nih.gov

While direct studies on CYP1A1 and CYP1B1 induction by 1,3,6,8-Tetrabromo-dibenzofuran are limited, the general principle of XRE-mediated gene activation is a well-established consequence of AhR ligation by related halogenated dibenzofurans. The potency of a specific PBDF congener to induce these enzymes is generally correlated with its AhR binding affinity.

The activation of the AhR signaling cascade can lead to a wide range of downstream molecular events beyond the induction of metabolic enzymes. These perturbations can affect various cellular processes. For instance, AhR signaling has been shown to interact with and alter the Wnt/β-catenin signaling pathway. The Wnt/β-catenin pathway is crucial for embryonic development, tissue homeostasis, and cell proliferation. nih.govnih.gov In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex". youtube.comyoutube.com Activation of the Wnt pathway leads to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator. youtube.comyoutube.com Alterations in this pathway by AhR agonists can have significant biological consequences.

Furthermore, AhR activation can influence steroid hormone receptor signaling through mechanisms such as promoting their degradation via the proteasome. It can also impact the differentiation of T-cell subsets, contributing to the immunotoxic effects observed with some dioxin-like compounds.

Comparative Toxicological Mechanistic Assessments

To understand the potential toxicity of this compound, it is useful to compare its structural and predicted mechanistic features with those of well-characterized dioxin-like compounds.

The toxicological mechanisms of PCDFs and PCDDs are the most extensively studied for this class of compounds. Their toxicity is primarily mediated through the AhR, and a Toxic Equivalency Factor (TEF) system has been developed to assess the risk of mixtures of these compounds. wikipedia.org The TEF expresses the toxicity of a congener relative to the most toxic form, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. wikipedia.orgornl.gov

The fundamental AhR-mediated mechanisms are believed to be similar for both polybrominated and polychlorinated congeners. Both classes of compounds can bind to the AhR, promote its nuclear translocation, and induce the expression of XRE-regulated genes like CYP1A1. However, the potency and in some cases the nature of the downstream effects can differ.

Structure-activity relationships (SARs) for halogenated dibenzofurans indicate that the pattern of halogen substitution is a critical determinant of their "dioxin-like" potency. The highest toxic potencies are generally associated with congeners that have halogen substitutions in the lateral positions (2, 3, 7, and 8) of the dibenzofuran (B1670420) ring system. This substitution pattern allows the molecule to adopt a planar conformation, which is thought to be optimal for high-affinity binding to the AhR.

This compound lacks bromine atoms in the critical 2, 7, and 8 positions. Based on established SARs for both PCDFs and PBDFs, this substitution pattern predicts a significantly lower AhR binding affinity and, consequently, a much lower "dioxin-like" toxic potency compared to 2,3,7,8-substituted congeners. nih.govnih.gov Compounds that are not substituted at the 2,3,7, and 8 positions are generally metabolized and excreted more rapidly. epa.gov

The table below illustrates the key structural differences between this compound and the highly toxic 2,3,7,8-Tetrachlorodibenzofuran (B131793) (TCDF).

| Feature | This compound | 2,3,7,8-Tetrachlorodibenzofuran (TCDF) |

| Halogen | Bromine | Chlorine |

| Substitution Pattern | 1, 3, 6, 8 | 2, 3, 7, 8 |

| Lateral Substitution | No (lacks substitution at 2, 7) | Yes (substituted at 2, 3, 7, 8) |

| Predicted AhR Affinity | Low | High |

| Predicted Dioxin-like Potency | Low | High |

While direct experimental data for this compound is scarce, the well-established structure-activity relationships for this class of compounds provide a strong basis for predicting its toxicological profile. Its lack of lateral halogen substitution suggests that it is not a potent dioxin-like compound.

Influence of Bromination Pattern and Degree on Toxicological Mechanisms

The toxicological mechanisms of polybrominated dibenzofurans (PBDFs) are critically dependent on the number and position of bromine atoms on the dibenzofuran core. A substantial body of evidence demonstrates that PBDFs with bromine atoms at the 2, 3, 7, and 8 positions (lateral positions) elicit a spectrum of toxic and biological effects characteristic of dioxin-like compounds. nih.gov This toxicity is primarily mediated through the binding and activation of the aryl hydrocarbon receptor (AhR). nih.gov

There is a general scientific consensus that 2,3,7,8-substituted brominated congeners produce a similar toxic spectrum as their chlorinated analogue, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), including effects on the thymus, body weight, and liver. nih.gov The substitution at all four lateral 2,3,7,8-positions is a major determinant for the metabolic stability and retention of these compounds in animal tissues. nih.gov

Conversely, congeners that lack the 2,3,7,8-substitution pattern, such as this compound, are generally considered to be less toxic. The absence of lateral bromine substitution significantly alters their interaction with the AhR, leading to a diminished capacity to induce the classical dioxin-like toxic responses. Studies on non-2,3,7,8-substituted congeners, like 2,3,8-tribromodibenzofuran (B1345176) (TrBDF), show they are poorly retained in tissues and rapidly eliminated, suggesting a lower potential for bioaccumulation and chronic toxicity compared to their 2,3,7,8-substituted counterparts. nih.gov The potency of PBDFs also tends to decrease with an increased degree of bromine substitution. nih.gov For instance, in rainbow trout early life stage mortality assays, polybrominated dibenzofurans exhibited decreased potency as the number of bromine atoms increased. nih.govpops.int

Other Potential Toxicological Mechanisms

Given the reduced affinity of non-laterally substituted PBDFs for the AhR, other toxicological pathways may be more relevant for congeners like this compound.

Exposure to halogenated dibenzofurans has been linked to the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. Studies on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) have shown that exposure is associated with significantly increased biomarkers of oxidative damage to DNA and lipids. nih.gov For example, workers exposed to PCDD/Fs had higher urinary levels of 8-oxo-7,8-dihydro-2'-deoxyguanosine (a marker for DNA damage) and 8-iso-prostaglandin-F2α (a marker for lipid peroxidation). nih.gov

While direct studies on this compound are limited, research on the parent compound, dibenzofuran, demonstrates its capacity to potentiate oxidative stress in human hepatoma cells. This is characterized by the formation of ROS and a decrease in the mitochondrial membrane potential. The metabolism of dibenzofuran appears to be a key factor in its ability to induce cytotoxicity via ROS formation.

The Nuclear Factor Kappa B (NF-κB) family of transcription factors is a crucial regulator of immune responses, inflammation, cell survival, and differentiation. nih.govnih.gov The NF-κB signaling pathway can be modulated by various external stimuli, including xenobiotics. nih.gov Dysregulation of this pathway is implicated in numerous disease states. nih.gov While direct evidence for this compound is not available, studies on structurally related compounds suggest a potential for interaction with the NF-κB pathway. For example, the emerging contaminant 1,3,6,8-tetrabromocarbazole (B142638) has been shown to activate NF-κB signaling, leading to an increase in phosphorylated protein levels and the transcription of downstream genes. This activation was also linked to the induction of apoptosis in human hepatocellular carcinoma cells. Given the structural similarities, it is plausible that this compound could exert some of its biological effects through modulation of the NF-κB pathway, though further research is required to establish this link.

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathology. This process is tightly regulated by factors such as the Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a transcriptional activator that responds to low oxygen conditions (hypoxia) and plays a key role in tumor progression and angiogenesis by upregulating target genes like vascular endothelial growth factor (VEGF). mdpi.com

Some environmental toxicants can interfere with this pathway. For example, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) has been shown to suppress key steps of angiogenesis, such as the proliferation and migration of human placental endothelial cells. nih.govnih.gov Conversely, studies on benzofuran (B130515) derivatives have identified compounds that can inhibit HIF-1α accumulation under hypoxic conditions, suggesting a potential anti-angiogenic effect. nih.govnih.gov A structurally related compound, 1,3,6,8-tetrabromocarbazole, was found to enhance the activity of the hypoxia response element (HRE) and upregulate HIF-1 target genes, thereby promoting angiogenesis. These findings indicate that the dibenzofuran structure and its halogenated derivatives have the potential to modulate HIF-1α activity and angiogenesis, though the specific effects of this compound remain to be elucidated.

Toxicokinetics and Metabolism in Animal Models

The toxicokinetics of PBDFs, encompassing their absorption, distribution, and elimination, are heavily influenced by their substitution pattern.

Studies in experimental animals, such as C57BL/6J mice, provide critical insights into the kinetic behavior of PBDFs. Following oral exposure, the substitution pattern dictates the fate of the congener.

Distribution: The largest proportion of 2,3,7,8-substituted PBDFs is typically found in the liver. However, the hepatic uptake decreases as the number of bromine substitutions increases. For example, the hepatic uptake was 33% for 2,3,7,8-tetrabromodibenzofuran (B3055897) (TeBDF) and 29% for 1,2,3,7,8-pentabromodibenzofuran (B18238) (PeBDF). In stark contrast, a non-2,3,7,8-substituted congener, 2,3,8-tribromodibenzofuran (TrBDF), showed very low hepatic uptake (<0.01% of the dose). nih.gov Distribution to the brain is generally low for all PBDFs, accounting for less than 0.5% of the administered dose. nih.gov

Elimination: The elimination kinetics also differ markedly based on the substitution pattern. Laterally substituted compounds like 2,3,7,8-TeBDF are eliminated from the liver following first-order kinetics, with a half-life of 8.8 days in mice. nih.gov In contrast, the non-2,3,7,8-substituted TrBDF is poorly retained and eliminated much more rapidly. nih.gov This rapid elimination is attributed to more extensive metabolism into hydroxylated products, which facilitates excretion. nih.gov This confirms that the presence of halogens at all four lateral positions (2, 3, 7, and 8) is a key factor for the metabolic stability and biological persistence of these compounds. nih.gov

Given that this compound lacks the 2,3,7,8-substitution pattern, it is expected to exhibit toxicokinetic behavior similar to that of other non-laterally substituted congeners, characterized by poor retention, rapid metabolism, and swift elimination from the body.

Interactive Data Table: Hepatic Uptake and Elimination Half-Life of Select PBDFs in Mice

The table below summarizes key toxicokinetic parameters for different PBDF congeners following oral administration in C57BL/6J mice. You can sort the data by clicking on the column headers.

Metabolic Transformation Pathways (e.g., Hydroxylation) of Polybrominated Dibenzofurans in Biological Systems

The metabolic fate of polybrominated dibenzofurans (PBDFs) in biological systems is a critical area of study for understanding their toxicokinetics and potential for bioaccumulation. While specific data on the metabolic transformation of this compound is limited, general pathways for PBDFs have been investigated. A primary metabolic route is hydroxylation, a process that introduces a hydroxyl (-OH) group onto the aromatic ring structure. This transformation is typically mediated by cytochrome P450 enzymes.

Hydroxylated metabolites of polybrominated diphenyl ethers (PBDEs), which are structurally related to PBDFs, have been identified in various environmental and biological samples, suggesting that similar metabolic pathways may exist for PBDFs. nih.gov For instance, hydroxylated PBDEs have been detected in surface water and precipitation, with their formation attributed to both atmospheric reactions and metabolic processes in organisms. nih.gov The presence of these metabolites near sewage treatment plant outfalls further suggests that humans and animals metabolize and excrete these compounds. nih.gov

The position of the hydroxyl group can significantly influence the subsequent toxicological properties of the metabolite. The introduction of a hydroxyl group generally increases the polarity of the compound, which can facilitate its excretion from the body. However, some hydroxylated metabolites have been shown to exhibit altered or even enhanced toxicity compared to the parent compound.

While direct evidence for the hydroxylation of this compound is not extensively documented, the established metabolic pathways for other halogenated aromatic hydrocarbons provide a strong indication that this is a likely transformation route. nih.gov Further research is needed to fully elucidate the specific metabolites of this compound and their biological activities.

Persistence and Turnover of Polybrominated Dibenzofurans in Animal Biota

Polybrominated dibenzofurans, including this compound, are recognized for their persistence in the environment and their tendency to bioaccumulate in animal tissues. nih.govnih.gov Their chemical stability and lipophilicity (tendency to dissolve in fats) are key factors contributing to their long-term presence in biological systems. ontosight.ai

Once absorbed, these compounds are primarily stored in fatty tissues and the liver. nih.gov The rate of turnover, or elimination from the body, is generally slow, leading to a gradual buildup over time, a process known as biomagnification, as they move up the food chain. mdpi.com The persistence of these compounds is comparable to their chlorinated counterparts, polychlorinated dibenzofurans (PCDFs). inchem.org

Studies on the toxicokinetics of PBDFs indicate that their distribution, metabolism, and excretion patterns are similar to those of PCDFs. nih.gov The strength of the carbon-bromine bond, which is weaker than the carbon-chlorine bond, does not appear to result in a significantly faster elimination of brominated congeners in experimental animals and humans. nih.gov

The bioaccumulation of these compounds is influenced by various factors, including the species of animal, its trophic level, dietary habits, and the specific congener of PBDF. mdpi.com For instance, in aquatic ecosystems, PBDFs can accumulate in organisms and magnify through the food web. mdpi.com The presence of PBDFs has been detected in a variety of animal biota, including marine organisms like mussels, algae, and sponges. nih.gov

Toxic Equivalency Factor (TEF) Concept for Polybrominated Dibenzofurans

The Toxic Equivalency Factor (TEF) concept is a tool used to assess the health risks associated with mixtures of dioxin-like compounds, including PBDFs. wikipedia.org This approach expresses the toxicity of different congeners in terms of the most toxic form of dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1.0. wikipedia.orgornl.gov

The TEF concept is based on the understanding that these compounds exert their primary toxic effects through a common mechanism of action: binding to the aryl hydrocarbon receptor (AhR). ornl.govnih.gov By assigning a TEF value to each congener, the total toxic potency of a complex mixture can be calculated as a single value, the Toxic Equivalency (TEQ). wikipedia.org

In 2011, a joint World Health Organization (WHO) and United Nations Environment Programme (UNEP) expert consultation recommended the inclusion of brominated analogues of dioxin-like compounds, such as PBDFs, into the TEF scheme for human risk assessment. nih.govmanchester.ac.uk This was based on evidence that PBDFs can significantly contribute to the total TEQs in human background exposure and are commonly found in the environment. nih.govmanchester.ac.uk Due to a limited database for these brominated compounds, it was proposed to use the same interim TEF values as their chlorinated analogues. nih.govmanchester.ac.uk

Derivation and Application of Relative Potencies (REPs) for Polybrominated Dibenzofurans

Relative Potencies (REPs) are a measure of the biological potency of a compound relative to a reference compound, typically TCDD, in a specific biological test system. nih.gov REPs are derived from in vitro and in vivo studies that measure a specific biological response, such as enzyme induction or developmental toxicity. These REPs are the foundational data used to derive the more generalized TEFs. nih.gov

The derivation of REPs for PBDFs involves comparing the dose-response relationship of a specific PBDF congener to that of TCDD for a particular endpoint. nih.gov The REP is the ratio of the potency of the PBDF congener to the potency of TCDD. A wide range of in vitro and in vivo studies have been used to generate REP data for various PBDFs. nih.gov

For mammalian systems, the available REP data for PBDFs generally show potencies similar to or within one order of magnitude of their chlorinated counterparts. nih.govmanchester.ac.uk However, for fish, the REP data for some PBDFs show significant deviations from their chlorinated analogues, suggesting that the structure-activity relationships for these compounds may differ between taxonomic classes. nih.gov For ecotoxicological risk assessment in the aquatic environment, the use of specific REPs from fish embryo assays is recommended. nih.govmanchester.ac.uk

Additivity Models for Mixtures of Halogenated Aromatic Hydrocarbons in Toxicological Evaluation

The toxicological evaluation of complex mixtures of halogenated aromatic hydrocarbons, such as those containing various PBDFs, often relies on additivity models. nih.gov The principle of dose additivity assumes that the combined effect of the mixture can be predicted by summing the effects of the individual components, each scaled by its relative potency. nih.govnih.gov This is the underlying assumption of the TEF/TEQ approach. wikipedia.org

The Concentration Addition (CA) model is a widely used additivity model that has shown good predictive power for mixtures of compounds that act through a similar mechanism, such as the AhR-mediated toxicity of dioxin-like compounds. nih.gov The TEQ calculation is a direct application of the CA model. wikipedia.org

While the additivity assumption is a useful and generally accepted tool for risk assessment, there can be instances of non-additive interactions (synergism or antagonism) in complex mixtures. nih.govmdpi.com However, for regulatory purposes and for assessing the risks of environmental mixtures of dioxin-like compounds, the dose-additive model is considered a pragmatic and scientifically supported approach. nih.govnih.gov Studies have shown that predictions based on dose additivity for mixtures of polycyclic aromatic hydrocarbons (a related class of compounds) are often surprisingly close to experimentally determined values. nih.gov

Contribution of Polybrominated Dibenzofurans to Total Dioxin-like Toxic Equivalencies

Polybrominated dibenzofurans can be significant contributors to the total dioxin-like toxic equivalency (TEQ) in various environmental matrices and in human tissues. nih.govnih.gov Studies have shown that if TEF values similar to their chlorinated counterparts are applied, PBDFs can account for a substantial portion of the total TEQs found in samples like house dust and sewage sludge. nih.gov

For example, in Japanese house dust, brominated congeners were estimated to contribute up to 17% of the total TEQs. nih.gov A study of archived biosolids from the U.S. EPA's 2001 national sewage sludge survey found that the TEQ contribution of PBDFs was significant, representing a large percentage of the total TEQ in these samples. nih.gov The inclusion of PBDFs in the analysis increased the estimated toxicity associated with dioxin-like compounds in biosolids by a substantial amount, highlighting the importance of considering these brominated compounds in risk assessments. acs.org The study concluded that brominated analogs contributed significantly more to the TEQ than their chlorinated congeners in these biosolids. nih.gov

The presence of PBDFs in seafood also provides a direct pathway for human exposure and their contribution to the total TEQ in the human diet. nih.gov The expert panel of the WHO and UNEP concluded that the inclusion of 2,3,7,8-substituted PBDFs in the TEF concept is essential for a more accurate human risk assessment of dioxin-like compounds. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H4Br4O | PubChem |

| Molecular Weight | 483.77 g/mol | PubChem |

| Appearance | Not specified | |

| Water Solubility | Low | ontosight.ai |

| LogP | 6.8 | PubChem |

Interactive Data Table: Proposed Interim Toxic Equivalency Factors (TEFs) for select Polybrominated Dibenzofurans (PBDFs) for Mammals

| Compound | TEF |

| 2,3,7,8-Tetrabromodibenzofuran | 0.1 |

| 1,2,3,7,8-Pentabromodibenzofuran | 0.03 |

| 2,3,4,7,8-Pentabromodibenzofuran | 0.3 |

Note: These are interim TEFs based on the values for their chlorinated analogues as recommended by the WHO/UNEP expert consultation. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.